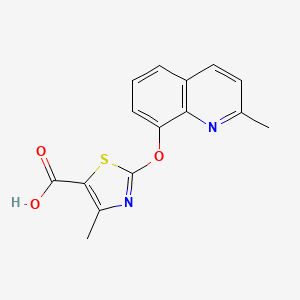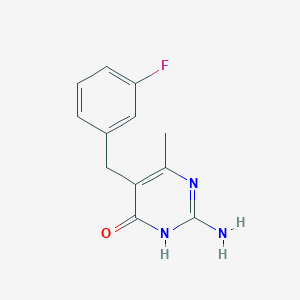
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-amino-6-methylpyrimidin-4-one with a 3-fluorobenzyl halide in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a 3-fluorobenzyl group at the 5-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the pyrimidine ring could undergo electrophilic substitution, and the fluorobenzyl group could undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antifolate Agents and Antitumor Activity : Compounds similar to "2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one" have been studied for their role as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor activity with minimal toxicity (Robson et al., 1997).
- Supramolecular Interactions : The study of crystal structures involving aminopyrimidine derivatives, including compounds similar to the one , provides insights into supramolecular interactions, which are crucial for the development of new pharmaceuticals (Mohana et al., 2023).
Synthesis and Chemical Properties
- Synthetic Methods : Research has been conducted on efficient synthetic methods for creating 2-amino pyrimidine derivatives, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Rauckman & Roth, 1980).
- Antibacterial Agents : The synthesis of pyrimidine derivatives and their evaluation as antibacterial agents further demonstrate the compound's potential in creating new treatments for bacterial infections (Egawa et al., 1984).
HIV Research
- HIV Integrase Inhibitors : Derivatives of 2-amino pyrimidines have shown promise as potent and selective inhibitors of HIV-1 integrase, a key enzyme required for the replication of the virus, underscoring the potential for developing novel antiviral agents (Pace et al., 2007).
Safety And Hazards
Direcciones Futuras
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHCUYHYONOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
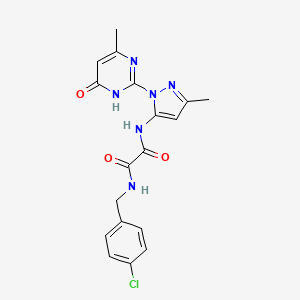
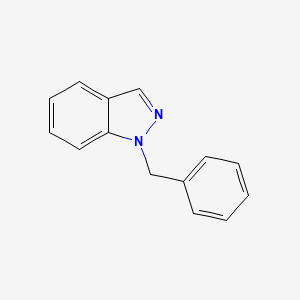
![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B2971395.png)
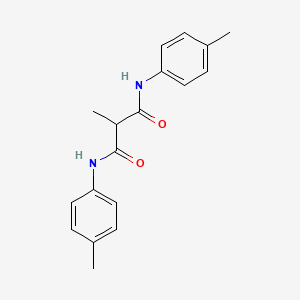
![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)
![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)
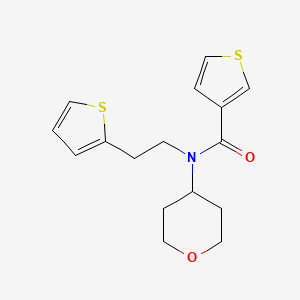
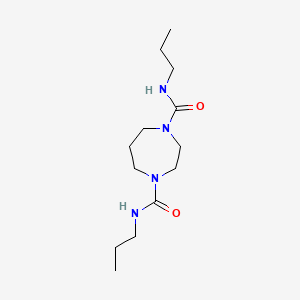
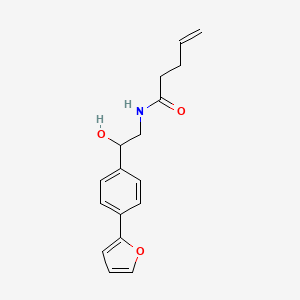
![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)
